Isodillapiole
Overview
Description
Isodillapiole is a natural compound found in various plants, including dill, carrot, and parsley. It belongs to the class of phenylpropanoids and has gained attention in recent years due to its potential therapeutic and pharmacological properties.
Scientific Research Applications
Genotoxic Effects in Insect Control
Isodillapiole, a semi-synthetic compound derived from Piper aduncum essential oil, has been studied for its genotoxic effects on Aedes aegypti, a species of mosquito. Research by Santos et al. (2020) found that this compound caused significant genotoxicity (such as micronuclei and budding) in the nuclei of neuroblasts and oocytes in Aedes aegypti, along with a reduction in mean oviposition rates over four generations.
Biological Properties and Isomerization
The biological properties of this compound have been explored, particularly in the context of its insecticidal and larvicidal actions. A study by Almeida et al. (2009) investigated the chemical variation in Piper aduncum and noted the derivation of this compound from dillapiole. They found that this compound showed significant activity against certain fungi and mosquitoes, including Aedes aegypti.
Influence on Insecticide Resistance Genes
This compound's impact on the expression of insecticide resistance genes has been studied by Lima et al. (2015). They found that exposure to this compound at various concentrations affected the expression of genes like GSTE7 and CYP6N12 in Aedes aegypti larvae, suggesting its potential as an alternative control method for this mosquito species.
Antileishmanial Activity
Research by Parise-Filho et al. (2012) on dillapiole and its derivatives, including this compound, explored their antileishmanial activity. They found that while this compound was less active than dillapiole against Leishmania species, its structural and molecular properties were relevant for understanding its biological activity.
Anti-Inflammatory Properties
A study by Parise-Filho et al. (2011) investigated the anti-inflammatory activity of dillapiole and its semisynthetic analogues, including this compound. They found moderate anti-inflammatory properties in these compounds, indicating potential use as prototypes for new anti-inflammatory drugs.
Properties
IUPAC Name |
4,5-dimethoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4-6H,7H2,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZKYGAFWDLGE-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1OC)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1OC)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isodillapiole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17672-89-8, 23731-63-7 | |
Record name | Isodillapiole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isodillapiole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 - 56 °C | |
Record name | Isodillapiole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029470 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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